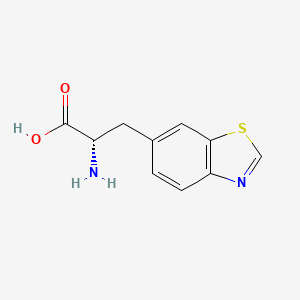

3-(1,3-Benzothiazol-6-yl)alanine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110159-18-7 |

|---|---|

Molecular Formula |

C10H10N2O2S |

Synonyms |

6-Benzothiazolepropanoicacid,alpha-amino-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 3 1,3 Benzothiazol 6 Yl Alanine

Established Synthetic Pathways for the Core Structure

The construction of the 3-(1,3-Benzothiazol-6-yl)alanine scaffold fundamentally relies on the formation of the benzothiazole (B30560) ring system. The most prevalent and versatile method for synthesizing 2-substituted and 6-substituted benzothiazoles is the condensation of an appropriately substituted o-aminothiophenol with a carboxylic acid or its derivative. mdpi.com This approach offers a direct route to the core heterocyclic structure.

A common pathway involves the reaction of 4-amino-3-mercaptobenzoic acid derivatives with a suitable three-carbon synthon that can be converted into the alanine (B10760859) side chain. For instance, condensation of 2-aminothiophenols with various aldehydes, ketones, or acyl chlorides is a widely adopted strategy. mdpi.comnih.gov The reaction is often facilitated by acid catalysts or, in more contemporary methods, by transition metal catalysts or microwave irradiation to improve yields and reaction times. mdpi.commdpi.com

One established route to the benzothiazole ring is the Jacobson synthesis, which involves the cyclization of thiobenzanilides using an oxidizing agent. For a 6-substituted benzothiazole like the one in the title compound, this would typically start from a substituted aniline (B41778) precursor. nih.gov

Asymmetric Synthesis Approaches

Achieving the desired stereochemistry in this compound is crucial, as the biological activity of chiral molecules is often dependent on a single enantiomer. The asymmetric synthesis of β-amino acids has been extensively studied, and these methodologies can be applied to the synthesis of the title compound. rsc.org

Key strategies for asymmetric synthesis include:

Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral molecule (auxiliary) to the substrate to direct the stereochemical outcome of a key bond-forming reaction. For β-amino acids, Evans' oxazolidinone auxiliaries or p-toluenesulfinylimines are commonly used to control the stereocenter. nih.gov

Catalytic Asymmetric Synthesis: This is often a more efficient approach that uses a chiral catalyst to induce enantioselectivity. Methods relevant to β-amino acid synthesis include the asymmetric hydrogenation of enamines or the catalytic asymmetric Mannich reaction. rsc.org

Enzymatic Resolution: Biocatalysis offers a highly selective method for separating enantiomers. Enzymes such as lipases or proteases can selectively react with one enantiomer of a racemic mixture of the amino acid or a precursor ester, allowing for the separation of the desired stereoisomer.

A representative overview of asymmetric synthesis approaches applicable to β-amino acids is presented below.

| Method | General Principle | Typical Reagents/Catalysts | Key Advantage |

| Chiral Auxiliary | Covalent attachment of a chiral group to guide a stereoselective reaction. | Evans' oxazolidinones, sulfinylimines | High diastereoselectivity, reliable |

| Catalytic Hydrogenation | Asymmetric reduction of a C=C or C=N bond using a chiral catalyst. | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP) | High atom economy, high enantiomeric excess (ee) |

| Asymmetric Mannich Reaction | Enantioselective addition of an enolate to an imine. | Chiral organocatalysts (e.g., proline derivatives), metal complexes | Direct formation of the C-C and C-N bonds |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases, acylases, proteases | High enantioselectivity, mild reaction conditions |

Solid-Phase Synthesis Applications

Solid-phase peptide synthesis (SPPS) provides a powerful platform for incorporating unnatural amino acids like this compound into peptide chains. nih.gov This methodology simplifies the purification process and allows for the automated synthesis of complex peptides. An efficient method for the solid-phase synthesis of peptides containing 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl moieties has been developed, demonstrating the feasibility of incorporating such heterocyclic systems. nih.govmdpi.com

The general strategy involves two main approaches:

Pre-synthesis of the Amino Acid: The Fmoc-protected this compound is first synthesized in solution. This protected amino acid is then used as a building block in a standard Fmoc/tBu SPPS protocol. mdpi.com

On-Resin Benzothiazole Formation: A precursor amino acid is attached to the solid support, and the benzothiazole ring is constructed on the resin. For example, a resin-bound 2-aminothiophenol (B119425) can be acylated with an activated Fmoc-amino acid, followed by cyclization to form the benzothiazole ring system. nih.gov

This solid-phase approach is crucial for creating libraries of peptides containing the benzothiazole moiety for screening and structure-activity relationship (SAR) studies. researchgate.net

Derivatization Strategies for Structural Elucidation and Exploration

Derivatization of the this compound scaffold is essential for probing its biological interactions and optimizing its properties. Modifications can be targeted at the amino acid termini or the benzothiazole ring system.

N-Terminal and C-Terminal Functionalization

As an amino acid, this compound possesses a primary amine (N-terminus) and a carboxylic acid (C-terminus), which are key handles for chemical modification.

N-Terminal Functionalization: The amino group can be readily acylated to form amides, sulfonamides, or carbamates. mdpi.com This is the basis for peptide bond formation during SPPS but can also be used to introduce a wide variety of functional groups, such as fluorescent tags for imaging or lipophilic moieties to modulate pharmacokinetic properties. For example, coupling with various α-halogenoketones can lead to further cyclized thiazolo derivatives. mdpi.com

Benzothiazole Ring System Modifications for Enhanced Research Utility

The benzothiazole ring itself is a prime target for modification to explore SAR and enhance biological activity. Literature on related benzothiazole compounds shows that substitutions at various positions of the benzene (B151609) ring can dramatically influence their pharmacological profile. researchgate.net

Common modifications include:

Substitution at the 2-position: While the parent amino acid has a hydrogen at the C2 position of the thiazole (B1198619) ring, this position is a common site for introducing aryl or alkyl groups. The condensation of o-aminothiophenols with different carboxylic acids or aldehydes allows for the direct installation of various substituents at this position. mdpi.commdpi.com

Substitution on the Benzene Ring: The benzene portion of the scaffold can be functionalized with electron-donating or electron-withdrawing groups. For example, introducing substituents at the C5 or C7 positions of the benzothiazole ring can alter the electronic properties and steric profile of the molecule, which can be critical for receptor binding. pharmacyjournal.in Syntheses starting from pre-substituted 2-aminothiophenols are a common strategy to achieve this. mdpi.com

| Modification Site | Type of Modification | Potential Purpose | Example Reaction |

| N-Terminus | Acylation, Sulfonylation | Peptide synthesis, introduction of labels, property modulation | Reaction with acyl chlorides or sulfonyl chlorides |

| C-Terminus | Esterification, Amidation | Prodrug synthesis, attachment to supports, property modulation | Fischer esterification, carbodiimide-mediated amidation |

| Benzothiazole C2 | Arylation, Alkylation | SAR studies, modulation of electronic properties | Condensation of aminothiophenol with a substituted aldehyde |

| Benzene Ring | Halogenation, Nitration, Alkoxylation | SAR studies, altering lipophilicity and electronics | Electrophilic aromatic substitution on a precursor |

Green Chemistry Principles in Synthetic Route Development

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of benzothiazoles has been an active area for the application of green chemistry principles to minimize waste, avoid hazardous solvents, and reduce energy consumption. nih.govresearchgate.net

Key green approaches applicable to the synthesis of this compound precursors include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like toluene (B28343) or dichloromethane (B109758) with water, ethanol (B145695), or ionic liquids. mdpi.commdpi.com

Catalysis: Employing reusable catalysts, such as solid-supported acid catalysts (e.g., polystyrene-grafted iodine acetate) or heterogeneous metal catalysts (e.g., SnP₂O₇), simplifies purification and reduces waste. mdpi.com

Energy Efficiency: Utilizing microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. eurekaselect.com

Atom Economy: Designing synthetic routes, such as one-pot condensation reactions, that maximize the incorporation of atoms from the starting materials into the final product. mdpi.com For example, the condensation of 2-aminothiophenol with aldehydes using H₂O₂/HCl in ethanol at room temperature is an efficient and environmentally conscious method. mdpi.com

These principles are integral to developing sustainable and cost-effective manufacturing processes for this and other valuable heterocyclic compounds.

Investigation of Biological Interactions and Mechanistic Insights

Enzyme Binding and Inhibition Studies

Detailed studies on the direct interaction of 3-(1,3-Benzothiazol-6-yl)alanine with specific enzymes are not currently available in peer-reviewed literature. While derivatives containing the benzothiazole (B30560) ring have been shown to inhibit various enzymes, this specific compound has not been the subject of such investigations.

Identification and Characterization of Specific Enzyme Targets

A thorough search of scientific databases did not yield any studies that have identified or characterized specific enzyme targets for this compound. There is no published data detailing the screening of this compound against a panel of enzymes to determine its inhibitory profile.

Kinetic and Thermodynamic Binding Profiles

In the absence of identified enzyme targets, there are no available reports on the kinetic (e.g., Kᵢ, Kₘ, k_cat) or thermodynamic (e.g., ΔG, ΔH, ΔS) binding profiles of this compound. Such studies are contingent on first identifying a specific biological target.

Data Table: Kinetic and Thermodynamic Parameters for Enzyme Inhibition by this compound

| Enzyme Target | Kᵢ (Inhibition Constant) | Kₘ (Michaelis Constant) | IC₅₀ (Half-maximal Inhibitory Concentration) | Thermodynamic Parameters (ΔG, ΔH, ΔS) |

|---|

Allosteric Modulation Investigations

There are no published investigations into the potential allosteric modulation of any enzyme by this compound. Research would first need to establish a primary enzyme interaction before exploring more complex regulatory mechanisms like allostery.

Receptor Interaction and Ligand Binding Analysis

Similar to enzyme studies, direct research into the receptor binding properties of this compound is not present in the current body of scientific literature. The affinity and selectivity of this specific compound for any physiological receptor remain uncharacterized.

Affinity and Selectivity Profiling in In Vitro Receptor Assays

No data from in vitro receptor assays for this compound has been published. Consequently, its affinity (e.g., Kᵢ, K₋, IC₅₀) and selectivity for various receptor subtypes are unknown.

Data Table: In Vitro Receptor Binding Profile of this compound

| Receptor Target | Binding Affinity (Kᵢ/K₋/IC₅₀) | Assay Type | Selectivity Profile |

|---|

Orthosteric vs. Allosteric Binding Site Characterization

As no receptor binding has been established for this compound, there have been no subsequent studies to characterize the nature of its binding site as either orthosteric (binding at the primary ligand site) or allosteric (binding at a secondary regulatory site).

Protein-Protein Interaction Disruption or Stabilization

Information regarding the ability of this compound to either disrupt or stabilize interactions between proteins is not present in the current body of scientific literature.

Nucleic Acid Interaction Studies

There are no studies available that explore the potential for this compound to bind to or interact with DNA or RNA.

Consequently, no data tables or detailed research findings can be provided. Further research would be required to elucidate the biological profile of this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Key Pharmacophoric Elements within the 3-(1,3-Benzothiazol-6-yl)alanine Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric elements can be dissected into the benzothiazole (B30560) core and the alanine (B10760859) side chain.

The benzothiazole ring system is a prevalent feature in many compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com Its rigid, bicyclic, and aromatic nature provides a stable scaffold for the precise spatial orientation of other functional groups. The sulfur and nitrogen heteroatoms can participate in hydrogen bonding and metal coordination, which are often critical for binding to enzyme active sites or receptors.

The substitution pattern on the benzothiazole ring is a critical determinant of activity. Studies on related benzothiazole derivatives have shown that the nature and position of substituents dramatically influence biological outcomes. For instance, in a series of N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives, substituents at the 6-position—the same position occupied by the alanine group in the title compound—were found to significantly modulate antimicrobial potency. nih.gov As illustrated in the table below, compounds with a methoxy (B1213986) group (BTC-j) or a nitro group (BTC-r) at the 6-position exhibited notable activity against various bacterial and fungal strains. nih.gov

| Compound | R Group (at position 6) | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| BTC-j | -OCH₃ | B. subtilis | 6.25 |

| E. coli | 3.125 | ||

| P. aeruginosa | 6.25 | ||

| S. aureus | 12.5 | ||

| BTC-r | -NO₂ | B. subtilis | 12.5 |

| E. coli | 6.25 | ||

| P. aeruginosa | 12.5 | ||

| S. aureus | 25 |

This table presents data for N-(6-substituted-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide derivatives to illustrate the impact of substitution at the 6-position of the benzothiazole ring. nih.gov

The alanine moiety at the 6-position is another crucial pharmacophoric element. As an amino acid, it introduces key functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH). These groups are ionizable at physiological pH and can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like proteins. This amino acid side chain may also mimic endogenous ligands, potentially enabling the molecule to be recognized and transported by amino acid transporters or to interact with enzymes that process amino acid substrates.

Impact of Stereochemistry on Biological Activity

Chirality is a fundamental aspect of molecular recognition in biological systems. Since this compound contains a chiral center at the α-carbon of the alanine moiety, its stereochemistry is expected to have a profound impact on its biological activity. The (R)- and (S)-enantiomers will have different three-dimensional arrangements of their substituent groups, leading to distinct interactions with chiral biological macromolecules such as enzymes and receptors.

Research on other chiral compounds has consistently demonstrated the critical role of stereochemistry. For example, in studies of the nature-inspired compound 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) stereochemistry displayed significant activity against Plasmodium falciparum. mdpi.com This stereoselectivity was attributed to recognition by specific transporters and differential interaction with target enzymes. mdpi.com

For this compound, it is hypothesized that one enantiomer (either L-alanine or D-alanine derivative) will exhibit significantly higher potency than the other. The specific active configuration would depend entirely on the topology of its biological target's binding site. The precise fit of the amino group, carboxyl group, and the benzothiazole ring within the binding pocket would be different for each enantiomer, resulting in one binding with much higher affinity. Therefore, the synthesis and biological evaluation of individual, enantiomerically pure forms of this compound are essential steps in its development as a potential therapeutic agent.

Conformational Analysis and Bioactive Conformation Hypothesis

The biological activity of a flexible molecule is determined by the specific three-dimensional shape, or conformation, it adopts when binding to its target. This compound has several rotatable single bonds, particularly within the alanine side chain, allowing it to exist in numerous conformations. Conformational analysis seeks to identify the lowest energy conformations and, most importantly, to hypothesize the "bioactive conformation."

The key flexible bonds are between the benzothiazole ring and the β-carbon of alanine, and the α- and β-carbons of the alanine itself. The relative orientation of the benzothiazole ring, the carboxylate, and the ammonium (B1175870) group is not fixed. It is likely that for the molecule to be active, these groups must be arranged in a specific spatial geometry that is complementary to the binding site of its target protein.

Modern computational chemistry techniques, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, are invaluable tools for exploring the conformational landscape. nih.govunifi.it These methods can predict stable conformations and simulate how the molecule might dock into a protein's active site. For instance, MD simulations performed on novel benzothiazole derivatives designed as acetylcholinesterase (AChE) inhibitors revealed that the most active compounds formed highly stable complexes within the AChE active site, indicating a well-defined bioactive conformation. nih.gov A similar approach could be used to predict how this compound or its analogs might bind to their targets, guiding the design of conformationally-constrained analogs to lock the molecule into its putative bioactive shape and potentially increase potency.

Design and Synthesis of Analogs for SAR and SMR Refinement

The systematic design and synthesis of analogs are the cornerstone of SAR and SMR studies. Based on the initial pharmacophore model, analogs of this compound can be designed to probe the importance of each structural feature.

Modifications of the Alanine Side Chain:

Carboxylic Acid Group: Esterification or conversion to an amide would probe the importance of the negative charge and hydrogen-bonding capability of the carboxylate.

Amino Group: Acylation or alkylation of the primary amine would explore the role of its positive charge and hydrogen-donating properties.

α-Carbon: Introducing substituents at the α-carbon could provide steric bulk or additional functional groups, while also exploring the tolerance of the binding site.

Modifications of the Benzothiazole Ring:

Substitution: Introducing small electron-donating or electron-withdrawing groups at other available positions (e.g., 2, 4, or 7) could fine-tune the electronic properties of the ring system and provide additional points of interaction.

The synthesis of such analogs often involves multi-step sequences. The general synthesis of benzothiazoles can be achieved through methods like the condensation of 2-aminothiophenols with carboxylic acids or aldehydes. mdpi.com For creating analogs of this compound, a versatile approach would involve synthesizing the appropriately substituted 6-aminobenzothiazole (B108611) precursor, followed by the introduction or construction of the modified alanine side chain. Research into related structures has demonstrated the feasibility of creating diverse libraries of benzothiazole derivatives for biological screening. nih.govnih.govnih.gov

The inhibitory activities of two such designed analogs against acetylcholinesterase highlight how structural modifications can lead to significant biological activity.

| Compound | IC₅₀ against AChE (µg/mL) |

| 6d | 32.00 |

| 6f | 25.33 |

This table shows the inhibitory concentration of two novel benzothiazole derivatives against the acetylcholinesterase (AChE) enzyme. nih.gov

Through the iterative process of designing, synthesizing, and testing these analogs, a detailed map of the SAR can be constructed, leading to a refined understanding of the SMR and paving the way for the development of optimized lead compounds.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets for 3-(1,3-Benzothiazol-6-yl)alanine and understanding the specific interactions that stabilize the ligand-protein complex.

In studies involving benzothiazole (B30560) derivatives, molecular docking has been successfully employed to predict binding affinities and interaction patterns with various enzymes. For instance, derivatives have been docked into the active sites of enzymes like acetylcholinesterase, a key target in Alzheimer's disease research. nih.govacs.org These studies often reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. For this compound, docking studies could be performed against a panel of disease-relevant proteins to predict its most likely targets. The results of such a hypothetical docking study are presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Acetylcholinesterase | 4EY7 | -8.5 | TYR72, ASP74, TRP286 |

| Monoamine Oxidase B | 2V5Z | -9.1 | TYR398, TYR435, ILE199 |

| TGF-β Type I Receptor | 5D7H | -7.9 | LYS232, SER280, HIS283 |

The validation of a docking protocol is a critical step, often achieved by redocking a co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is low, typically under 2 Å, indicating a reliable prediction of the binding pose. nih.gov

Molecular Dynamics Simulations for Binding Site Characterization

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the ligand-target complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.

For benzothiazole-based compounds, MD simulations have been used to confirm the stability of docking predictions and to characterize the behavior of the ligand within the binding pocket. nih.govnih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not apparent from static docking poses. The analysis of MD trajectories can include the calculation of RMSD to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of key intermolecular interactions over the simulation time.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These calculations can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound.

Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize the geometry of organic molecules and to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is an indicator of the chemical reactivity of the molecule. Additionally, Natural Bond Orbital (NBO) analysis can be performed to understand donor-acceptor interactions within the molecule. nih.gov

In Silico Predictions Relevant to Research Model Stability

The metabolic stability of a compound is a critical factor in its development as a potential therapeutic agent. In silico tools can predict the likely sites of metabolism on a molecule, which is invaluable for designing in vitro assays and for modifying the chemical structure to improve its stability.

For benzothiazole derivatives, in silico pharmacokinetic studies have been conducted to predict their absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net These studies often use models based on Lipinski's rule of five to assess the drug-likeness of a compound. nih.gov Predictive models can identify which atoms in the this compound structure are most susceptible to metabolic enzymes, such as cytochrome P450s. Structure-property relationship studies on related compounds have shown that the substitution pattern can significantly influence metabolic stability. nih.gov

Table 2: Predicted In Silico Properties for this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Predicted Metabolic Hotspots | Phenyl ring, alanine (B10760859) side chain |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A successful pharmacophore model can then be used as a 3D query to search large chemical databases in a process known as virtual screening, with the aim of discovering new compounds with similar biological activity. thaiscience.info

For the benzothiazole scaffold, pharmacophore models have been developed for various targets, including p56lck inhibitors and interleukin-6. thaiscience.infonih.gov These models typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. thaiscience.inforesearchgate.net A pharmacophore model derived from the binding mode of this compound in a target protein could be used to screen for other compounds that fit the same interaction profile, potentially leading to the discovery of novel and diverse chemical entities with similar therapeutic potential. researchgate.netnih.gov

Applications As Research Probes and Tool Compounds

Development of Fluorescently Tagged Derivatives for Live Cell Imaging and Mechanistic Studies

The intrinsic fluorescence of the benzothiazole (B30560) core provides a foundation for creating probes for live-cell imaging. The alanine (B10760859) moiety of 3-(1,3-Benzothiazol-6-yl)alanine offers a convenient handle for chemical modification, allowing for the attachment of various functional groups to modulate the fluorescent properties or to create sensors for specific biological analytes.

Research on related benzothiazole compounds has demonstrated the feasibility of this approach. For instance, hydroxythiophene-conjugated benzothiazole derivatives have been developed as platforms for functional mitochondrial imaging. hep.com.cnacs.orgresearchgate.net By substituting the hydroxyl group with acetate (B1210297) or acrylate (B77674) moieties, researchers have created probes that can monitor endogenous esterase activity or detect changes in pH and cysteine levels within mitochondria. hep.com.cnacs.orgresearchgate.net These probes exhibit desirable properties such as high quantum yields, large Stokes shifts, and good biocompatibility. hep.com.cnacs.orgresearchgate.net

Following these principles, this compound could be similarly derivatized. The carboxylic acid or the amine group of the alanine portion could be coupled to environmentally sensitive fluorophores or quencher molecules. For example, a "turn-on" fluorescent probe could be designed where the fluorescence of the benzothiazole core is initially quenched. Upon enzymatic cleavage of a specific substrate attached to the alanine side chain, the quencher would be released, leading to a detectable fluorescent signal. Such a tool would be invaluable for studying enzyme activity in real-time within living cells. Furthermore, benzothiazole-based probes have been designed to detect specific analytes like biothiols or hydrogen peroxide, indicating the versatility of this scaffold in creating targeted imaging agents. nih.govnih.gov

Affinity Probes for Target Deconvolution and Identification

Identifying the cellular targets of a bioactive compound is a critical step in understanding its mechanism of action. Affinity probes are powerful tools for this purpose, typically consisting of the parent molecule, a reactive group for covalent modification of the target or a tag for purification, and a linker. The structure of this compound is well-suited for conversion into an affinity probe.

The general strategy involves modifying the parent compound to "fish" for its binding partners in a cell lysate. drughunter.com This often entails attaching a biotin (B1667282) tag via a linker to a non-essential part of the molecule. The biotinylated probe can then be incubated with cell extracts, and the probe-protein complexes can be captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins can be identified by mass spectrometry. drughunter.com

The alanine portion of this compound provides a straightforward site for attaching a linker with a terminal biotin group. Alternatively, a photo-reactive group, such as a diazirine or benzophenone, could be incorporated. Upon photoactivation, this group forms a covalent bond with any nearby protein, permanently labeling the target. This technique, known as photoaffinity labeling, is particularly useful for capturing transient or low-affinity interactions. Given that various benzothiazole derivatives have been identified as potent inhibitors of specific enzymes like DNA gyrase and various kinases, an affinity probe based on this compound could be used to confirm these targets or to discover novel off-target effects. nih.govnih.gov

Radioligand Synthesis for Receptor Occupancy Studies in Research Models

Radiolabeled ligands are indispensable tools in pharmacology and neuroscience for quantifying receptor density and occupancy using techniques like Positron Emission Tomography (PET). The benzothiazole scaffold has proven to be effective for developing PET imaging agents, most notably for the detection of β-amyloid plaques in the brain. uq.edu.au

The synthesis of a radioligand based on this compound would typically involve the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The short half-lives of these isotopes necessitate rapid and efficient radiolabeling chemistry. For instance, ¹¹C is often introduced as a methyl group by reacting a suitable precursor with [¹¹C]methyl iodide. uq.edu.au The alanine side chain or the benzothiazole ring of this compound could be modified to include a precursor group, such as a hydroxyl or a primary/secondary amine, that is amenable to ¹¹C-methylation.

Another approach involves the use of radiometals like Gallium-68 (⁶⁸Ga). nih.gov This strategy requires the attachment of a chelating agent, such as DOTA or TACN, to the molecule. The chelator can then form a stable complex with the radiometal. nih.gov The alanine moiety of this compound offers a prime location for conjugating such a chelator. A resulting ⁶⁸Ga-labeled radioligand could then be used in preclinical PET studies to investigate the in vivo distribution and target engagement of compounds derived from this scaffold.

Chemical Genetic Applications in Pathway Dissection

Chemical genetics utilizes small molecules to rapidly and conditionally perturb protein function, offering a powerful alternative to classical genetic methods for dissecting biological pathways. nih.gov A potent and selective inhibitor derived from the this compound scaffold could serve as an ideal chemical genetic tool.

The broad biological activities of benzothiazole derivatives, including their roles as kinase inhibitors, suggest that targeted libraries based on this compound could yield potent modulators of specific cellular pathways. nih.govnih.gov For example, research has shown that benzothiazole-based compounds can inhibit key signaling proteins like VEGFR-2, BRAF, and PI3K. nih.govnih.gov

To be a useful chemical genetic probe, a compound must be well-characterized, demonstrating high potency and selectivity for its intended target. Ideally, a structurally similar but biologically inactive analog should also be developed to serve as a negative control, helping to ensure that any observed cellular phenotype is a direct result of inhibiting the target of interest. nih.gov By treating cells or model organisms with a specific inhibitor based on this compound, researchers could investigate the downstream consequences of blocking a particular protein, thereby elucidating its role in complex cellular processes.

Advanced Analytical Methodologies for Compound Characterization in Research Settings

High-Resolution Mass Spectrometry for Metabolite Identification in Research Models

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate identification of compounds and their metabolites in complex biological matrices. The high mass accuracy of this technique, typically below 5 parts per million (ppm), allows for the determination of the elemental composition of a molecule. nih.gov This is fundamental in distinguishing the parent compound, 3-(1,3-Benzothiazol-6-yl)alanine, from potential metabolites that may have undergone subtle chemical modifications.

In a research context, should this compound be investigated in cellular or animal models, HRMS would be employed to analyze samples such as cell lysates or plasma. The resulting data would provide a list of accurate masses for all detected ions. By comparing the exact mass of the parent compound with those detected, researchers can identify potential metabolic products. For instance, common metabolic transformations include hydroxylation, N-oxidation, or glucuronidation, each resulting in a predictable mass shift.

While specific experimental data for the metabolic profile of this compound is not widely available in public literature, the general approach remains standard. The table below illustrates hypothetical HRMS data that would be generated in such a study.

| Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) | Possible Elemental Formula |

| [M+H]⁺ | 223.0641 | 223.0638 | -1.35 | C₁₀H₁₁N₂O₂S |

| [M+Na]⁺ | 245.0461 | 245.0457 | -1.63 | C₁₀H₁₀N₂NaO₂S |

This table represents theoretical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are used to piece together the molecular structure of a newly synthesized compound like this compound.

¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. For this compound, specific chemical shifts and coupling constants would confirm the presence of the benzothiazole (B30560) ring system, the alanine (B10760859) side chain, and their connectivity at the 6-position of the benzothiazole. Although specific spectral data for this compound is scarce in published literature, related benzothiazole structures have been extensively characterized, providing a basis for expected spectral features. arabjchem.orguq.edu.auchemicalbook.com

Furthermore, NMR is a powerful tool for studying the binding of a compound to its biological target. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the small molecule are in close contact with a protein, providing valuable insights into the binding mode.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational modeling and data from analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 (benzothiazole) | ~9.2 | - |

| H4 (benzothiazole) | ~8.2 | ~125.0 |

| H5 (benzothiazole) | ~7.9 | ~122.0 |

| H7 (benzothiazole) | ~8.1 | ~127.0 |

| α-CH (alanine) | ~4.0 | ~55.0 |

| β-CH₂ (alanine) | ~3.3 | ~38.0 |

| C2 (benzothiazole) | - | ~155.0 |

| C3a (benzothiazole) | - | ~135.0 |

| C5 (benzothiazole) | - | ~122.0 |

| C6 (benzothiazole) | - | ~140.0 |

| C7 (benzothiazole) | - | ~127.0 |

| C7a (benzothiazole) | - | ~153.0 |

| COOH (alanine) | - | ~175.0 |

This table contains predicted data and should be considered illustrative.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography provides the most definitive three-dimensional structure of a molecule and its interaction with a biological target at an atomic level. To conduct this analysis for this compound, the compound would first need to be co-crystallized with its purified target protein. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, from which the positions of all atoms in the complex can be determined.

This technique would reveal the precise binding orientation of this compound within the active site of its target, showing all the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. Such information is invaluable for structure-based drug design, allowing for the rational optimization of the compound's affinity and selectivity.

While no specific X-ray crystal structures involving this compound are currently available in the public domain, the crystallographic analysis of related benzimidazole-based compounds has been reported, demonstrating the utility of this method in understanding ligand-protein interactions. beilstein-journals.org

Chromatography-Based Purity and Isomeric Analysis for Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a research sample of this compound. A sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are then separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector, such as a UV-Vis spectrophotometer, measures the elution of each component, producing a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks.

Furthermore, as this compound is a chiral molecule (due to the stereocenter in the alanine moiety), chiral chromatography is necessary to separate its enantiomers (D- and L-isomers). This is crucial because the biological activity of enantiomers can differ significantly. Chiral HPLC uses a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers.

A typical HPLC analysis report for a research sample would include the following information:

| Parameter | Value |

| Column | e.g., C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | e.g., Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | e.g., 254 nm |

| Retention Time | Compound-specific |

| Purity (by area %) | >95% (typical for research grade) |

This table represents a typical set of HPLC parameters and is for illustrative purposes.

Integration into Multi Omics Research and Systems Biology

Proteomic Profiling of Compound-Treated Cellular Systems

Proteomic analysis serves as a cornerstone for identifying the direct protein targets of a compound and the subsequent changes in the cellular proteome. By employing techniques such as mass spectrometry-based proteomics, researchers can gain a global view of protein expression levels, post-translational modifications, and protein-protein interactions in cells treated with 3-(1,3-Benzothiazol-6-yl)alanine.

A primary objective would be to identify proteins that are differentially expressed upon compound treatment. This could be achieved by treating a relevant cell line (e.g., a cancer cell line, given the known anticancer properties of many benzothiazole (B30560) derivatives) with the compound and comparing its protein profile to an untreated control. nih.gov Proteins showing significant changes in abundance could point towards the cellular pathways modulated by the compound.

Furthermore, affinity-based proteomic approaches could pinpoint direct binding partners. By immobilizing a derivative of this compound onto a solid support, it could be used as bait to capture interacting proteins from cell lysates. Identifying these proteins would provide direct evidence of the compound's molecular targets, which is a critical step in understanding its mechanism of action. Studies on other benzothiazole compounds have shown interactions with key cellular enzymes and signaling proteins. mdpi.com

Hypothetical Research Findings: A proteomic study on a human colorectal cancer cell line treated with this compound might reveal alterations in proteins involved in apoptosis, cell cycle regulation, and metabolic pathways.

Below is an illustrative data table representing potential results from such a proteomic analysis.

Table 1: Illustrative Proteomic Changes in a Cancer Cell Line Treated with this compound

| Protein | Gene Symbol | Fold Change | Putative Function |

|---|---|---|---|

| Caspase-3 | CASP3 | +2.8 | Apoptosis execution |

| Bcl-2 | BCL2 | -2.1 | Apoptosis inhibition |

| Cyclin D1 | CCND1 | -1.9 | G1/S phase transition |

| Hexokinase-2 | HK2 | -1.7 | Glycolysis |

Metabolomic Analysis of Perturbed Cellular Systems

Metabolomics provides a snapshot of the dynamic metabolic state of a cell, offering insights into the physiological consequences of compound exposure. By analyzing the levels of small molecule metabolites, researchers can identify which metabolic pathways are perturbed by this compound. This is particularly relevant as many disease states, including cancer, are associated with profound metabolic reprogramming.

Untargeted metabolomics, using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), can simultaneously measure hundreds to thousands of metabolites. This global analysis can reveal unexpected metabolic shifts induced by the compound. For instance, given its structure as an amino acid analog, it is plausible that this compound could interfere with amino acid metabolism or be incorporated into proteins, leading to downstream effects. mdpi.com

Targeted metabolomic analysis could then be used to quantify specific metabolites in pathways highlighted by the untargeted screen. For example, if initial results suggest an impact on energy metabolism, a targeted assay could precisely measure the levels of intermediates in glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway.

Hypothetical Research Findings: A metabolomic analysis of cells treated with this compound could indicate a disruption of central carbon metabolism and amino acid homeostasis, consistent with an anti-proliferative effect.

The following table illustrates the potential changes in key metabolites.

Table 2: Illustrative Metabolomic Perturbations in a Cancer Cell Line Exposed to this compound

| Metabolite | Metabolic Pathway | Observed Change |

|---|---|---|

| Glucose-6-phosphate | Glycolysis/PPP | Decrease |

| Lactate | Fermentation | Decrease |

| Citrate | TCA Cycle | Accumulation |

| Tryptophan | Amino Acid Metabolism | Increase |

Transcriptomic Responses to Compound Exposure

Transcriptomics, the study of the complete set of RNA transcripts in a cell, reveals how a compound alters gene expression. Techniques like RNA-sequencing (RNA-Seq) provide a comprehensive view of the transcriptional landscape, including changes in messenger RNA (mRNA) and non-coding RNA levels. This information is crucial for understanding the upstream regulatory mechanisms that drive the observed proteomic and metabolomic changes.

Exposing cells to this compound and performing RNA-Seq would likely identify a set of differentially expressed genes. Gene set enrichment analysis (GSEA) could then be used to determine which biological pathways and processes are significantly affected. For example, the upregulation of genes involved in apoptosis (e.g., BAX, PUMA) and the downregulation of genes promoting cell cycle progression (e.g., cyclins and cyclin-dependent kinases) would be consistent with an anticancer effect.

Moreover, transcriptomic data can help to identify the transcription factors that mediate the cellular response to the compound. If a specific set of co-regulated genes is identified, computational analysis of their promoter regions could predict the transcription factors responsible for their coordinated expression.

Hypothetical Research Findings: A transcriptomic study might show that this compound induces a transcriptional program characteristic of cellular stress and apoptosis, while repressing genes involved in cell growth and proliferation.

The table below provides an example of potential transcriptomic data.

Table 3: Illustrative Transcriptomic Responses to this compound in a Cancer Cell Line

| Gene Symbol | Gene Name | Fold Change | Associated Biological Process |

|---|---|---|---|

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | +3.5 | Cell cycle arrest |

| BAX | BCL2 Associated X, Apoptosis Regulator | +3.1 | Apoptosis |

| MYC | MYC Proto-Oncogene | -2.5 | Cell proliferation, transcription |

| VEGFA | Vascular Endothelial Growth Factor A | -2.2 | Angiogenesis |

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for 3-(1,3-Benzothiazol-6-yl)alanine Derivatives

The benzothiazole (B30560) core is a cornerstone in the development of agents with a broad spectrum of biological activities. nih.gov Research has established that derivatives of benzothiazole can act as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov Future research on this compound should systematically explore its potential to interact with novel biological targets by creating and screening libraries of its derivatives.

The modification of the benzothiazole nucleus has been shown to enhance its therapeutic activity. nih.gov For instance, extensive structure-activity relationship (SAR) studies on benzothiazole compounds have led to the discovery of potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), crucial regulators of cell growth that are often dysregulated in cancer. nih.gov One such derivative demonstrated significant tumor growth inhibition in various xenograft models. nih.gov

Furthermore, benzothiazole-based compounds have been developed as multi-target-directed ligands (MTDLs) for complex conditions like Alzheimer's disease. nih.gov By targeting multiple pathological factors, such as histamine (B1213489) H3 receptors, cholinesterases (AChE and BuChE), and monoamine oxidase B (MAO-B), these compounds offer a promising therapeutic strategy. nih.gov The amino acid side chain of this compound could be key to modulating interactions with these and other neurological targets.

The exploration of novel targets for derivatives of this compound could be guided by the known activities of related benzothiazole compounds, as summarized in the table below.

| Target Class | Specific Examples | Therapeutic Area | Reference |

| Kinases | PI3K, mTOR, DDR1 kinase | Cancer | nih.govresearchgate.net |

| Receptors | Histamine H3 Receptor, Human A3 Receptor | Alzheimer's Disease | nih.govnih.gov |

| Enzymes | AChE, BuChE, MAO-B, Carbonic Anhydrases (CAs) | Alzheimer's Disease, Cancer | nih.govresearchgate.net |

| Other Proteins | Tubulin, DNA Gyrase | Cancer, Infectious Disease | nih.govnih.gov |

This table summarizes potential target classes for this compound derivatives based on activities reported for other benzothiazole compounds.

Application in Peptide-Based Drug Discovery Scaffolds and Chemical Conjugates

The application of peptide-based drugs has expanded significantly in recent decades for treating a multitude of diseases. nih.gov Peptides can offer high specificity and potency, and the incorporation of unnatural amino acids like this compound into peptide scaffolds is a promising avenue for creating novel therapeutic agents.

As an amino acid, this compound can be used as a building block in peptide synthesis. nih.gov Its unique benzothiazole side chain can introduce specific conformational constraints, improve metabolic stability, and provide new interaction points with biological targets compared to natural amino acids. This can lead to the development of peptides with enhanced efficacy and pharmacokinetic properties.

Furthermore, the benzothiazole moiety can be used as a scaffold for creating chemical conjugates. For example, linking the this compound core to other pharmacologically active molecules, such as quinolones or existing anticancer drugs, could produce synergistic effects or novel mechanisms of action. nih.gov The synthesis of benzothiazole acylhydrazones and Schiff bases has been explored to create compounds with significant anti-tumor potential. nih.gov The alanine (B10760859) structure provides a versatile point of attachment for such conjugations.

Development of Advanced Delivery Systems for In Vitro and Preclinical Research Applications

The efficacy of a therapeutic agent is often dependent on its successful delivery to the target site in a sufficient concentration. For a compound like this compound, particularly in the context of preclinical research, the development of advanced delivery systems is crucial. Research into the delivery of β-alanine has shown that slow-release tablet formulations can reduce urinary loss and improve retention, which could be a model for the development of oral formulations of this compound derivatives. nih.gov

Advanced delivery systems that could be explored include:

Nanoparticle Formulations: Encapsulating the compound in nanoparticles, such as solid nanomedicines, can improve solubility, protect it from degradation, and potentially enable targeted delivery to specific tissues or cells, such as tumors. nih.gov

Slow-Release Formulations: As demonstrated with β-alanine, developing controlled-release oral dosage forms could optimize the pharmacokinetic profile, leading to sustained therapeutic levels and potentially reduced side effects. nih.gov

Topical or Transdermal Systems: For applications in treating skin conditions or for localized delivery, formulating the compound into creams, gels, or patches could be a viable strategy.

These delivery systems are essential for obtaining reliable and reproducible results in in vitro cell-based assays and in vivo preclinical animal models, ensuring that the compound reaches its intended biological target in an active form.

Integration with Artificial Intelligence and Machine Learning for Compound Optimization and Prediction of Research Outcomes

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These computational tools can process vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the research process. nih.gov

For this compound and its derivatives, AI and ML can be applied in several key areas:

Compound Optimization: ML algorithms, such as those used in quantitative structure-activity relationship (QSAR) models, can predict how modifications to the chemical structure of this compound will affect its biological activity and properties. researchgate.net This allows for the in silico design of more potent and selective compounds before committing resources to chemical synthesis.

Prediction of Biological Targets: AI models can screen the structure of this compound against databases of known protein structures to predict potential binding interactions and identify novel biological targets. This can help to uncover new therapeutic applications for the compound.

Prediction of Research Outcomes: By analyzing data from preclinical studies, ML models can be trained to predict the potential for toxicity or efficacy of new derivatives. nih.gov This can help to prioritize which compounds should move forward in the development pipeline and reduce the reliance on extensive animal testing. nih.gov

The use of AI and ML offers a powerful approach to de-risk and accelerate the development of new drugs based on the this compound scaffold.

| AI/ML Application | Description | Potential Impact on Research | Reference |

| Compound Optimization | Using algorithms to predict the activity of virtual compounds based on their structure (e.g., ML-QSAR). | Faster identification of lead compounds with improved potency and reduced off-target effects. | researchgate.net |

| Target Identification | Screening compound structures against protein databases to predict binding affinity and identify novel targets. | Uncovering new therapeutic uses for this compound derivatives. | nih.gov |

| Outcome Prediction | Building models from existing data to predict the likelihood of toxicity or efficacy in preclinical models. | Improved decision-making and resource allocation in the drug development pipeline. | nih.gov |

This table outlines the potential applications of Artificial Intelligence and Machine Learning in the future development of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3-(1,3-Benzothiazol-6-yl)alanine, and how can purity be validated?

- Answer : Synthesis typically involves coupling benzothiazole derivatives with alanine precursors via nucleophilic substitution or cross-coupling reactions. For example, protocols for analogous compounds (e.g., 3-furyl-alanine) use protected alanine intermediates reacted with halogenated heterocycles under palladium catalysis . Purification via reverse-phase HPLC and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical. Crystallization trials using SHELX software (for X-ray diffraction analysis) can confirm structural integrity .

| Synthetic Method | Yield (%) | Purity (HPLC) | Key Characterization |

|---|---|---|---|

| Pd-catalyzed coupling | 65–75 | ≥98% | NMR, HRMS, X-ray |

| Nucleophilic substitution | 50–60 | ≥95% | NMR, FT-IR |

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Answer : Multidimensional NMR (e.g., H-C HSQC) resolves stereochemistry, while X-ray crystallography (using SHELX refinement) provides absolute configuration . Mass spectrometry (LC-MS/MS) detects impurities, and circular dichroism (CD) can assess chiral purity. Comparative analysis with known alanine derivatives (e.g., 3-furyl-alanine) validates protocols .

Advanced Research Questions

Q. How can computational alanine scanning elucidate the binding mechanisms of this compound to target proteins?

- Answer : Computational alanine scanning (CAS) identifies critical residues by substituting benzothiazol-yl-alanine with alanine in silico and calculating binding energy changes (ΔΔG). For example, CAS studies on PD-L1/mAb interactions revealed hotspots with ΔΔG > 2 kcal/mol as functionally critical . Tools like Rosetta or FoldX model interactions, while molecular dynamics simulations (e.g., AMBER) assess stability.

| Residue | ΔΔG (kcal/mol) | Role in Binding |

|---|---|---|

| Lys123 | +3.2 | Hydrogen bonding |

| Phe156 | +1.8 | Hydrophobic packing |

Q. What experimental strategies optimize start codon selection for recombinant expression of benzothiazol-yl-alanine-containing peptides?

- Answer : Incorporate Kozak consensus sequences (e.g., GCCGCC-AUG-G) upstream of the coding sequence to enhance ribosomal recognition . Use ribosome profiling (Ribo-seq) to monitor translation initiation efficiency. Mutagenesis of flanking codons (e.g., replacing GCG with GCC) can reduce leaky scanning, as shown in ERK1/2 N-terminal studies .

Q. How does the benzothiazole moiety influence enzymatic inhibition compared to other alanine derivatives?

- Answer : The benzothiazole group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). Competitive inhibition assays (IC) and surface plasmon resonance (SPR) quantify binding affinity. For example, ERK2’s N-terminal alanine-rich domain increased kinase activity 1000-fold upon phosphorylation, suggesting steric and electronic effects from substituents .

| Derivative | IC (nM) | Binding Affinity (K, μM) |

|---|---|---|

| Benzothiazol-yl | 12 ± 2 | 0.45 |

| Furyl | 85 ± 10 | 2.3 |

Methodological Considerations

- Contradiction Analysis : Discrepancies in activity data (e.g., varying IC values) may arise from differences in assay conditions (pH, ionic strength) or protein isoforms. Normalize results using housekeeping gene promoters (e.g., KRAS) to control for transcriptional variability .

- Safety Protocols : Handle this compound under BSL-2 conditions, using PPE (gloves, goggles) and fume hoods, as recommended for analogous alanine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.